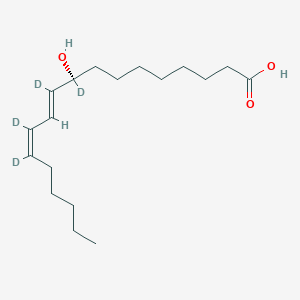

9S-HODE-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

(9S,10E,12Z)-9,10,12,13-tetradeuterio-9-hydroxyoctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m1/s1/i6D,8D,14D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDSHTNEKLQQIJ-VKLCZNAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCCCCC(=O)O)O)/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Significance of 9-Hydroxyoctadecadienoic Acid (9-HODE): A Technical Guide for Researchers

An in-depth exploration of the synthesis, signaling, and pathophysiological roles of the bioactive lipid mediator, 9-HODE, tailored for researchers, scientists, and drug development professionals.

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet. Initially considered a mere byproduct of oxidative stress, a growing body of evidence has established 9-HODE as a crucial signaling molecule involved in a myriad of physiological and pathological processes. Its roles span from inflammation and pain perception to the regulation of cellular differentiation and metabolism. This technical guide provides a comprehensive overview of the biological significance of 9-HODE, with a focus on its molecular mechanisms of action, quantitative effects, and the experimental protocols used to elucidate its functions.

Biosynthesis of 9-HODE

9-HODE exists as two primary stereoisomers, 9(S)-HODE and 9(R)-HODE, which can be produced through both enzymatic and non-enzymatic pathways.

Enzymatic Synthesis:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for prostaglandin synthesis, can metabolize linoleic acid to predominantly 9(R)-HODE.[1][2]

-

Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can also produce 9-HODE from linoleic acid.[1]

Non-Enzymatic Synthesis:

-

Oxidative Stress: The majority of 9-HODE, particularly in pathological conditions, is generated non-enzymatically through the free radical-mediated peroxidation of linoleic acid.[1] This process typically results in a racemic mixture of 9(S)-HODE and 9(R)-HODE.

Signaling Pathways of 9-HODE

9-HODE exerts its biological effects by interacting with specific cellular receptors, thereby initiating downstream signaling cascades. The three primary receptors identified to date are the G protein-coupled receptor 132 (GPR132), Peroxisome Proliferator-Activated Receptors (PPARs), and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.

GPR132 (G2A) Signaling

GPR132, also known as G2A, is a G protein-coupled receptor highly expressed in immune cells such as macrophages. 9-HODE is a potent agonist of GPR132, triggering both Gq and Gi signaling pathways.

-

Gq Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

Gi Pathway: Activation of the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

PPARs Signaling

9-HODE acts as a ligand for Peroxisome Proliferator-Activated Receptors, particularly PPARγ and PPARα.[1] PPARs are nuclear receptors that function as transcription factors to regulate the expression of a wide array of genes involved in lipid metabolism, inflammation, and cellular differentiation. Upon binding 9-HODE, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

TRPV1 Sensitization

9-HODE can sensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain and heat sensation.[3] While not a direct potent agonist in the same manner as capsaicin, 9-HODE lowers the activation threshold of TRPV1, making it more responsive to other stimuli like heat and protons. This sensitization is thought to contribute to inflammatory pain and hyperalgesia.

Quantitative Data on 9-HODE Activity

The following tables summarize the quantitative data on the biological activities of 9-HODE across its primary molecular targets.

Table 1: GPR132-Mediated Signaling

| Parameter | Cell Type | 9-HODE Concentration | Effect | Reference |

| EC50 for G2A activation | COS-1 cells | ~1 µM | Calcium flux | [4] |

| Calcium Mobilization | HEK-293 cells expressing G2A | 1 µM | Significant increase in intracellular Ca²⁺ | [4] |

| cAMP Inhibition | CHO-K1 or HEK293 cells expressing G2A | Not specified | Inhibition of cAMP accumulation |

Table 2: PPARγ Activation

| Parameter | Cell Type | 9-HODE Concentration | Effect | Reference |

| PPARγ Transactivation | Human U937 monocytic cells | Not specified | Increased PPRE-luciferase reporter activity | [5] |

| Target Gene Upregulation (FABP4) | THP-1 monocytes/macrophages | 30 µM | Significant increase in FABP4 mRNA and protein | [6] |

| Target Gene Upregulation (CD36) | Human monocytes | Not specified | Upregulation of CD36 expression | [5] |

| Macrophage Differentiation | Human monocytes | Not specified | Promotes differentiation to macrophages | [5] |

Table 3: TRPV1 Sensitization and Activation

| Parameter | Cell Type/System | 9-HODE Concentration | Effect | Reference |

| TRPV1-mediated Ca²⁺ influx | Rat DRG neurons | 100 µM | Robust increase in intracellular Ca²⁺ | [3] |

| Behavioral Pain Response | Spinal administration in rats | Not specified | Produces behavioral pain responses | [3] |

| Inflammatory Hyperalgesia | Carrageenan-inflamed rat paw | Endogenous levels | Contributes to inflammatory hyperalgesia | [3][7] |

Biological and Pathophysiological Roles of 9-HODE

Inflammation and Atherosclerosis

9-HODE is a key player in the inflammatory processes associated with atherosclerosis.[5] In advanced atherosclerotic lesions, non-enzymatically produced 9-HODE is abundant.[5] Through its action on GPR132 on macrophages, 9-HODE can promote pro-inflammatory responses.[5] Conversely, its activation of PPARγ can induce the expression of genes like CD36, which is involved in the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, contributing to foam cell formation.[5] However, PPARγ activation can also have anti-inflammatory effects, highlighting the complex and context-dependent role of 9-HODE in atherosclerosis.[5]

Pain Perception

9-HODE is implicated in the generation and maintenance of inflammatory and neuropathic pain.[8] By sensitizing TRPV1 channels on sensory neurons, 9-HODE lowers the threshold for pain perception.[3][8] Increased levels of 9-HODE have been found in models of chemotherapy-induced neuropathic pain.[8]

Macrophage Differentiation and Function

9-HODE influences the differentiation and function of macrophages. It promotes the maturation of monocytes into macrophages and can modulate their phenotype.[5] The activation of PPARγ by 9-HODE is a key mechanism in this process, leading to the expression of macrophage differentiation markers.[5][6]

Endothelial Cell Function

In endothelial cells, 9-HODE can be produced via the cyclooxygenase pathway.[9] It can influence endothelial cell function by modulating the production of other signaling molecules, such as prostacyclin.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological significance of 9-HODE.

Quantification of 9-HODE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 9-HODE in biological samples.

Sample Preparation (from Plasma):

-

To 200 µL of plasma, add an internal standard (e.g., d4-9-HODE).

-

Perform lipid extraction using a solvent system such as hexane/isopropanol/formic acid.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (m/z for 9-HODE) to a specific product ion.

GPR132-Mediated Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon activation of GPR132 by 9-HODE.

Protocol:

-

Cell Culture: Culture cells stably or transiently expressing GPR132 (e.g., HEK293-GPR132) in a 96-well black, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

-

Wash: Gently wash the cells to remove excess dye.

-

Assay: Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Baseline Reading: Measure the baseline fluorescence for a short period.

-

Compound Injection: Inject 9-HODE at various concentrations.

-

Signal Detection: Immediately after injection, continuously measure the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence or the area under the curve to determine the response.

PPARγ Reporter Gene Assay

This assay quantifies the ability of 9-HODE to activate PPARγ-mediated gene transcription.

Protocol:

-

Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE. A transfection reagent (e.g., Lipofectamine) is used to introduce the plasmids into the cells.

-

Treatment: After an incubation period to allow for protein expression, treat the cells with various concentrations of 9-HODE or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Incubation: Incubate the cells for 18-24 hours to allow for transcriptional activation and luciferase expression.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate (e.g., luciferin) and measure the resulting luminescence using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the transcriptional activity of PPARγ. Normalize the results to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

Conclusion

9-HODE has emerged from being viewed as a simple marker of oxidative damage to a recognized pleiotropic signaling molecule with significant implications for human health and disease. Its ability to activate multiple distinct signaling pathways through GPR132, PPARs, and TRPV1 underscores its complex and multifaceted biological roles. For researchers and drug development professionals, understanding the nuances of 9-HODE's synthesis, signaling, and pathophysiological functions is crucial for identifying novel therapeutic targets and strategies for a range of diseases, including atherosclerosis, chronic pain, and inflammatory disorders. The experimental protocols outlined in this guide provide a foundation for further investigation into the intricate biology of this important lipid mediator.

References

- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Oxidized Lipids in Persistent Pain States [frontiersin.org]

- 9. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 9-Hydroxyoctadecadienoic Acid (9-HODE) in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. Emerging evidence has implicated 9-HODE as a significant modulator in the pathogenesis of various inflammatory diseases. This technical guide provides an in-depth overview of the current understanding of 9-HODE's role in inflammation, its signaling pathways, and its potential as a biomarker and therapeutic target. We present detailed experimental protocols for its quantification and the investigation of its biological functions, along with a summary of its concentrations in different inflammatory conditions.

Biosynthesis of 9-HODE

9-HODE is produced through both enzymatic and non-enzymatic pathways. The primary enzymatic routes involve cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes, which metabolize linoleic acid into 9-hydroperoxyoctadecadienoic acid (9-HPODE), a precursor that is subsequently reduced to 9-HODE.[1] Non-enzymatic production occurs via free radical-mediated oxidation of linoleic acid, a process that is heightened during conditions of oxidative stress, which is a common feature of inflammatory environments.[1]

The Dichotomous Role of 9-HODE in Inflammation

The function of 9-HODE in inflammatory processes is complex and appears to be context-dependent, exhibiting both pro-inflammatory and potentially anti-inflammatory effects. Its actions are primarily mediated through two key receptors: the G protein-coupled receptor 132 (GPR132) and the peroxisome proliferator-activated receptor-gamma (PPARγ).

Pro-inflammatory Effects via GPR132

Activation of GPR132 by 9-HODE is a significant pathway leading to pro-inflammatory responses. This interaction has been particularly well-studied in the context of atherosclerosis, where 9-HODE is abundant in atherosclerotic lesions.[2] The binding of 9-HODE to GPR132 on macrophages can trigger a signaling cascade that promotes inflammation and contributes to the progression of atherosclerotic plaques.[2][3] In later stages of atherosclerosis, non-enzymatically produced 9-HODE acting through GPR132 is thought to have predominantly harmful effects.[2][3]

Modulation of Inflammation through PPARγ

9-HODE can also act as a ligand for PPARγ, a nuclear receptor with well-established anti-inflammatory functions.[4] The activation of PPARγ by 9-HODE can lead to the transrepression of pro-inflammatory genes. However, the overall effect of the 9-HODE/PPARγ interaction appears to be complex and may vary depending on the specific cellular context and the presence of other signaling molecules. Some studies suggest that while both 9-HODE and its isomer 13-HODE can act as PPARγ agonists, 9-HODE may also have distinct actions independent of PPARγ.[4]

9-HODE in Specific Inflammatory Diseases

Elevated levels of 9-HODE have been observed in several inflammatory conditions, suggesting its involvement in their pathophysiology.

-

Atherosclerosis: 9-HODE is found in high concentrations in oxidized low-density lipoprotein (LDL) and atherosclerotic plaques.[5][6] Its levels in LDL are significantly increased in patients with atherosclerosis compared to healthy individuals.[5]

-

Rheumatoid Arthritis (RA): Patients with active RA have significantly higher levels of 9-HODE in their high-density lipoprotein (HDL) and LDL compared to healthy controls.[7] Increased 9-HODE levels in HDL are correlated with impaired anti-oxidant function of HDL.[7] While 9-HODE concentrations are higher in the synovial fluid of RA patients compared to those with osteoarthritis, the difference has not always reached statistical significance in all studies.[7]

-

Asthma: While direct measurements in bronchoalveolar lavage fluid are not extensively reported, the precursor, linoleic acid, and its metabolites are implicated in asthma pathogenesis.[8][9][10]

-

Inflammatory Pain: 9-HODE is involved in inflammatory and neuropathic pain, potentially through its interaction with the GPR132 receptor and sensitization of the TRPV1 channel.

Quantitative Data of 9-HODE in Inflammatory Diseases

The following table summarizes the reported concentrations of 9-HODE in various biological samples from patients with inflammatory diseases. It is important to note that concentrations can vary significantly between studies due to differences in analytical methods, patient cohorts, and sample handling.

| Disease | Biological Sample | 9-HODE Concentration (ng/mL) | Reference(s) |

| Atherosclerosis | LDL | 20-fold increase vs. healthy | [5] |

| Rheumatoid Arthritis | HDL | Significantly increased vs. healthy | [7] |

| LDL | Significantly increased vs. healthy | [7] | |

| Synovial Fluid | 1.31 ± 1.70 | [7] | |

| Osteoarthritis | Synovial Fluid | 0.63 ± 0.36 | [7] |

Experimental Protocols

Extraction and Quantification of 9-HODE by LC-MS/MS

This protocol describes a general procedure for the extraction of 9-HODE from plasma and subsequent quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation and Extraction:

-

To 200 µL of plasma, add an internal standard (e.g., 9-HODE-d4).

-

Perform protein precipitation by adding 800 µL of ice-cold acetone, vortex, and incubate at -20°C for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM):

-

9-HODE: Precursor ion (m/z) 295.2 -> Product ion (m/z) 171.1.

-

9-HODE-d4 (Internal Standard): Precursor ion (m/z) 299.2 -> Product ion (m/z) 171.1.

-

-

GPR132 Activation Assay (Calcium Mobilization)

This protocol outlines a method to assess the activation of GPR132 by 9-HODE through the measurement of intracellular calcium mobilization.

-

Cell Culture: Culture HEK293 cells stably expressing GPR132 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate overnight.

-

Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of 9-HODE in HBSS.

-

Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the 9-HODE dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes to capture the calcium flux.

-

Data Analysis: The change in fluorescence intensity over baseline is calculated to determine the extent of GPR132 activation.

PPARγ Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a luciferase reporter gene assay to measure the activation of PPARγ by 9-HODE.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM with 10% FBS. Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs). A constitutively active Renilla luciferase vector can be co-transfected for normalization.

-

Cell Seeding: After 24 hours of transfection, seed the cells into a white, opaque 96-well plate.

-

Compound Treatment: After cell attachment, treat the cells with various concentrations of 9-HODE or a known PPARγ agonist (e.g., rosiglitazone) as a positive control for 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold-change in luciferase activity relative to the vehicle control indicates the level of PPARγ transactivation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for studying the effects of 9-HODE.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid oxidation products in human atherosclerotic plaque: an analysis of clinical and histopathological correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High levels of oxidized fatty acids in HDL are associated with impaired HDL function in patients with active rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arterial and bronchoalveolar lavage fluid endothelin-1 concentration in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How to measure airway inflammation: bronchoalveolar lavage and airway biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

function of 9-hydroxyoctadecadienoic acid in vivo

An In-Depth Technical Guide to the In Vivo Functions of 9-Hydroxyoctadecadienoic Acid (9-HODE)

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is an oxidized metabolite of the essential fatty acid, linoleic acid. It exists in several isomeric forms, including 9(S)-HODE and 9(R)-HODE, which are produced through both enzymatic and non-enzymatic pathways.[1] Enzymatic production involves cyclooxygenases (COX-1, COX-2) and cytochrome P450 enzymes, while non-enzymatic formation occurs via free-radical and singlet-oxygen oxidation, particularly under conditions of oxidative stress.[1] As a biologically potent signaling molecule, 9-HODE is implicated in a wide range of physiological and pathological processes, from lipid metabolism and inflammation to pain perception and atherosclerosis.[2][3] This guide provides a comprehensive overview of the in vivo functions of 9-HODE, detailing its signaling pathways, quantitative parameters, and the experimental methodologies used to elucidate its roles.

Core Signaling Pathways Involving 9-HODE

9-HODE exerts its biological effects primarily through interaction with nuclear receptors and G protein-coupled receptors. The key signaling pathways are detailed below.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

9-HODE is a known agonist for both PPARα and PPARγ, which are critical nuclear receptors regulating lipid metabolism and inflammation.[2][4] Upon activation by 9-HODE, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Activation of PPARγ by 9-HODE in monocytes and macrophages induces the expression of genes involved in lipid uptake and synthesis, such as CD36, Fatty Acid Synthase (FASN), and Fatty Acid Binding Protein 4 (FABP4).[2][3][5] This pathway is central to 9-HODE's role in lipid homeostasis and its contribution to conditions like hepatic steatosis.[2][4]

G Protein-Coupled Receptor 132 (GPR132) Signaling

9-HODE is a potent ligand for GPR132 (also known as G2A), a receptor highly expressed in macrophages, particularly within atherosclerotic plaques.[3][5] Unlike its effects via PPARγ, the 9-HODE/GPR132 axis is predominantly pro-inflammatory.[3][5] In keratinocytes and macrophages, activation of GPR132 by 9-HODE leads to the production and release of inflammatory cytokines such as IL-6 and IL-8.[6][7] This pathway is implicated in the progression of atherosclerosis, where the pro-inflammatory actions of 9-HODE can contribute to plaque instability.[3]

Transient Receptor Potential Vanilloid 1 (TRPV1) Sensitization

9-HODE is involved in pain perception, particularly in inflammatory and neuropathic pain states.[2][6] It functions by sensitizing the TRPV1 ion channel, which is a key detector of noxious heat and pain.[2] 9-HODE can directly activate TRPV1-mediated intracellular calcium elevation in sensory neurons.[6] This sensitization lowers the activation threshold of the neuron, contributing to hyperalgesia (enhanced pain sensitivity). This mechanism is distinct from that of 13-HODE, which is less effective at activating TRPV1.[6]

Quantitative Data Summary

The biological activity and relevance of 9-HODE are concentration-dependent. The following tables summarize key quantitative data from in vivo and in vitro studies.

Table 1: In Vivo and In Vitro Concentrations of 9-HODE

| Parameter | Concentration | Species/System | Source |

|---|---|---|---|

| Free 9-HODE in Liver | 4.0 - 5.5 µM | Mouse | [2] |

| Total 9-HODE in Liver | 6.4 - 8.3 µM | Mouse | [2] |

| Plasma Concentration | 57.8 ± 18.7 nmol/L | Rat | [8] |

| In Vitro Assay Range | 0.2 - 6 µM | HepG2 Cells | [2] |

| ELISA Effective Range | 0.1 - 500 ng/mL | Immunoassay |[9] |

Table 2: Receptor Activation and Gene Expression Changes

| Target | Effect | Fold Change / Potency | Cell Type / System | Source |

|---|---|---|---|---|

| PPARα | Activation | >10x at 6 µM | HepG2 Cells | [2] |

| PPARγ | Activation | ~2.5x at 6 µM | Reporter Cell Line | [2] |

| GPR132 | Activation | Potent Ligand | Macrophages | [3] |

| TRPV1 | Activation | Effective in nanomolar range | Trigeminal Neurons | [6] |

| CD36, FASN, PPARγ, FoxA2 | Increased mRNA expression | Not specified | HepG2 Cells | [2][4] |

| FABP4 | Increased expression | Not specified | THP-1 Macrophages |[5] |

Association with Pathophysiology

Elevated levels of 9-HODE are considered a biomarker of oxidative stress and are associated with numerous pathological conditions.[1][7]

-

Atherosclerosis: In advanced atherosclerotic lesions, non-enzymatically generated 9-HODE is abundant.[3] Its pro-inflammatory effects through GPR132 can overwhelm the protective mechanisms mediated by 13-HODE, contributing to plaque progression and instability.[3]

-

Non-Alcoholic Fatty Liver Disease (NAFLD): By activating PPARγ and increasing the expression of genes for fatty acid uptake and synthesis, 9-HODE promotes triglyceride accumulation and is implicated in the development of hepatic steatosis.[2][4]

-

Pain and Inflammation: As a sensitizer of TRPV1, 9-HODE plays a role in inflammatory and neuropathic pain.[2][6] It is also linked to chronic inflammation in conditions like rheumatoid arthritis.[1]

-

Other Conditions: Elevated 9-HODE levels have been observed in patients with cataracts, diabetes, hepatitis, and Alzheimer's disease, highlighting its role as a general marker of systemic oxidative stress.[1]

Experimental Protocols

The study of 9-HODE in vivo involves a variety of techniques, from sample extraction and quantification to functional cell-based assays.

Quantification of 9-HODE in Biological Samples

Accurate measurement of 9-HODE is critical. This typically involves extraction from a biological matrix followed by analysis via immunoassay or mass spectrometry.

Protocol: Extraction and Analysis from Plasma/Tissue

-

Sample Preparation: Acidify plasma or tissue homogenate to pH 3-4 with HCl.[9] For total 9-HODE (free and esterified), perform alkaline hydrolysis (e.g., with KOH) to release esterified forms before acidification.[8]

-

Lipid Extraction: Perform liquid-liquid extraction using a solvent like ethyl acetate or a Folch solution (chloroform:methanol).[9] Alternatively, use solid-phase extraction (SPE) for cleanup and concentration.

-

Analysis:

-

ELISA: A competitive ELISA can be used for quantification. Samples compete with a 9-HODE-HRP conjugate for binding to a specific antibody. The resulting colorimetric signal is inversely proportional to the 9-HODE concentration in the sample.[9]

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides high specificity and sensitivity for identifying and quantifying 9-HODE isomers. Isotope-labeled internal standards (e.g., 13-HODE-d4) are used for accurate quantification.[8]

-

PPARγ Transactivation Assay

This cell-based reporter assay is used to determine if 9-HODE can activate PPARγ and initiate gene transcription.

Protocol: Luciferase Reporter Assay

-

Cell Culture: Plate cells (e.g., HepG2) in 12- or 24-well plates.[2]

-

Transient Transfection: Co-transfect cells with two plasmids using a suitable transfection reagent:

-

An expression plasmid containing the coding sequence for PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.[2]

-

-

Treatment: After allowing time for plasmid expression, treat the cells with various concentrations of 9-HODE (e.g., 0.2 to 6 µM) or a vehicle control (e.g., DMSO) for 24 hours.[2]

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Luminometry: Add a luciferase substrate (e.g., luciferin) to the cell lysate and measure the resulting luminescence on a plate reader.

-

Data Analysis: An increase in luminescence in 9-HODE-treated cells compared to the control indicates PPARγ activation. Results are often expressed as fold-change over the vehicle control.

References

- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Oxidized Lipids in Persistent Pain States [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.amsbio.com [resources.amsbio.com]

An In-depth Technical Guide to 9S-HODE-d4: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9S-HODE-d4, a deuterated form of the bioactive lipid mediator 9S-hydroxy-10E,12Z-octadecadienoic acid (9S-HODE). This document details its chemical structure, and physical properties, and explores its primary application as an internal standard in mass spectrometry. Furthermore, it delves into the biological significance and signaling pathways of its non-deuterated counterpart, 9S-HODE, providing context for its measurement in biological systems. Detailed experimental protocols for its use in quantification and for studying the biological effects of 9S-HODE are also provided.

Chemical Structure and Properties

This compound is a synthetically modified version of 9S-HODE where four hydrogen atoms have been replaced by deuterium atoms at positions 9, 10, 12, and 13. This isotopic labeling makes it an ideal internal standard for accurate quantification of endogenous 9S-HODE in biological samples using mass spectrometry.[1]

Chemical Identifiers

| Property | Value |

| Formal Name | 9S-hydroxy-10E,12Z-octadecadienoic-9,10,12,13-d4 acid[1] |

| CAS Number | 890955-25-6[1] |

| Molecular Formula | C₁₈H₂₈D₄O₃[1] |

| Formula Weight | 300.5[1] |

| SMILES | CCCCC/C([2H])=C([2H])\C=C([2H])--INVALID-LINK--(O)CCCCCCCC(O)=O[1] |

| InChI Key | NPDSHTNEKLQQIJ-VKLCZNAWSA-N[1] |

Physical and Chemical Properties

| Property | Value |

| Purity | ≥99% deuterated forms (d₁-d₄)[1] |

| Formulation | A solution in ethanol (e.g., 100 µg/ml)[1] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1] |

| λmax | 234 nm[1] |

| Storage | -20°C[1] |

| Stability | ≥ 2 years[1] |

Biosynthesis of the Parent Compound, 9S-HODE

9S-HODE is a metabolite of the essential omega-6 fatty acid, linoleic acid. Its formation can occur through both enzymatic and non-enzymatic pathways, particularly under conditions of oxidative stress.

Enzymatic Pathways

-

Lipoxygenases (LOX): 5-LOX can metabolize linoleic acid to 9S-hydroperoxyoctadecadienoic acid (9S-HPODE), which is then rapidly reduced to 9S-HODE.

-

Cyclooxygenases (COX): COX-1 and COX-2 enzymes can also metabolize linoleic acid to 9S-HPODE, which is subsequently reduced to 9S-HODE, although they predominantly produce the R-stereoisomer.[2]

-

Cytochrome P450 (CYP): Microsomal CYP enzymes can convert linoleic acid to a mixture of 9S-HPODE and 9R-HPODE, which are then reduced to their corresponding HODE forms.[2]

Non-Enzymatic Pathway

Under conditions of oxidative stress, the free radical-induced oxidation of linoleic acid can lead to the formation of a racemic mixture of 9-HODE.[2]

Metabolic pathways leading to the formation of 9S-HODE.

Biological Signaling of 9S-HODE

9S-HODE is not merely a metabolic byproduct but an active signaling molecule that can modulate various cellular processes, particularly those related to inflammation and metabolism.

PPAR Activation

9S-HODE has been identified as an endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.[3]

-

PPARα and PPARγ: 9-HODE can activate both PPARα and PPARγ.[3] This activation can influence fatty acid uptake and metabolism. For instance, activation of PPARγ by 9-HODE can induce the expression of genes like CD36 and Fatty Acid Binding Protein 4 (FABP4), which are involved in lipid uptake and transport in monocytes and macrophages.[3][4]

GPR132 (G2A) Receptor Signaling

9S-HODE is a potent agonist for the G protein-coupled receptor GPR132 (also known as G2A).[4] This receptor is highly expressed in macrophages and is implicated in inflammatory responses. The interaction between 9S-HODE and GPR132 can lead to pro-inflammatory effects.[4]

Monocyte Chemotaxis

9S-HODE has been shown to induce the chemotaxis of human monocytes, suggesting a role in the recruitment of these immune cells to sites of inflammation.[5]

Overview of the key signaling pathways modulated by 9S-HODE.

Experimental Protocols

Quantification of 9S-HODE in Biological Samples using this compound and LC-MS/MS

This protocol provides a general framework for the extraction and quantification of 9S-HODE from plasma using this compound as an internal standard.

Experimental workflow for the quantification of 9S-HODE.

Materials:

-

Plasma sample

-

This compound internal standard solution (e.g., from Cayman Chemical)

-

Antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA)

-

Potassium hydroxide (KOH) in methanol (e.g., 0.2 M)

-

Hexane

-

Hydrochloric acid (HCl) (e.g., 2.0 M)

-

Methanol

-

Water

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

To a 50 µL plasma aliquot in a glass tube, add 10 µL of the antioxidant solution.

-

Add a known amount of this compound internal standard working solution (e.g., 100 µL of a 5 ng solution).[6]

-

-

Base Hydrolysis:

-

Extraction:

-

Evaporation and Reconstitution:

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Perform mass spectrometric analysis in negative ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for 9S-HODE (e.g., m/z 295.2 → 171.1) and this compound.

-

-

Data Analysis:

-

Quantify the amount of 9S-HODE in the sample by comparing the peak area ratio of endogenous 9S-HODE to the this compound internal standard against a calibration curve.

-

Monocyte Chemotaxis Assay

This protocol describes how to assess the chemotactic effect of 9S-HODE on a monocyte cell line (e.g., THP-1) using a Boyden chamber assay.

Materials:

-

THP-1 cells

-

RPMI 1640 medium with 10% FBS

-

Serum-free RPMI 1640

-

9S-HODE

-

Chemotaxis chamber (e.g., 96-well Transwell plate with 5.0 µm pore size)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Plate reader with fluorescence detection

Procedure:

-

Cell Preparation:

-

Culture THP-1 cells in RPMI 1640 with 10% FBS.

-

Prior to the assay, harvest the cells and resuspend them in serum-free RPMI 1640.

-

Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

-

Wash and resuspend the labeled cells in serum-free RPMI 1640 at a concentration of 1.0-1.5 x 10⁶ cells/mL.[7]

-

-

Assay Setup:

-

Prepare different concentrations of 9S-HODE in serum-free RPMI 1640.

-

Add the 9S-HODE solutions to the lower chambers of the Transwell plate. Use serum-free medium as a negative control and a known chemoattractant as a positive control.

-

Place the Transwell inserts into the wells.

-

Add 250 µL of the labeled cell suspension to the upper chamber (the insert).[7]

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a suitable time (e.g., 2-4 hours) to allow for cell migration.

-

-

Quantification of Migration:

-

After incubation, carefully remove the inserts.

-

Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.

-

The fluorescence intensity is directly proportional to the number of migrated cells.

-

PPARγ Activation Reporter Assay

This protocol outlines a method to determine if 9S-HODE can activate PPARγ using a luciferase reporter gene assay.

Materials:

-

A suitable cell line (e.g., CV-1)

-

Expression vector for human PPARγ

-

Luciferase reporter vector containing a PPAR response element (PPRE)

-

Transfection reagent

-

9S-HODE

-

A known PPARγ agonist (e.g., rosiglitazone) as a positive control

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture the cells in an appropriate medium.

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

-

-

Treatment:

-

After transfection (e.g., 24 hours), treat the cells with various concentrations of 9S-HODE.

-

Include a vehicle control (e.g., ethanol or DMSO) and a positive control (rosiglitazone).

-

-

Incubation:

-

Incubate the cells for an additional 24 hours to allow for receptor activation and reporter gene expression.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration to account for differences in transfection efficiency and cell number.

-

Express the results as fold activation over the vehicle control. An increase in luciferase activity indicates activation of PPARγ.[5]

-

References

- 1. timothyspringer.org [timothyspringer.org]

- 2. lipidmaps.org [lipidmaps.org]

- 3. sfrbm.org [sfrbm.org]

- 4. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Dichotomous World of HODEs: Unraveling the Biological Activities of 9-HODE and 13-HODE

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Linoleic acid, an essential omega-6 fatty acid, is a crucial component of cellular membranes and a precursor to a host of bioactive lipid mediators. Among these are the hydroxyoctadecadienoic acids (HODEs), a family of oxidized linoleic acid metabolites that have emerged as critical signaling molecules in a wide array of physiological and pathological processes. The two primary regioisomers, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), despite their structural similarities, exhibit distinct and often opposing biological activities. This technical guide provides a comprehensive overview of the current understanding of 9-HODE and 13-HODE, focusing on their differential roles in cellular signaling, inflammation, cancer, and atherosclerosis, with a detailed presentation of quantitative data and experimental methodologies.

Core Signaling Pathways: A Tale of Two Isomers

The divergent biological effects of 9-HODE and 13-HODE are largely dictated by their interactions with specific cellular receptors, primarily the Peroxisome Proliferator-Activated Receptors (PPARs), G-protein coupled receptor 132 (GPR132), and the Transient Receptor Potential Vanilloid 1 (TRPV1).

Peroxisome Proliferator-Activated Receptors (PPARs)

Both 9-HODE and 13-HODE are recognized as ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation. However, their activation profiles and downstream consequences differ significantly.

-

PPARγ Activation: Both 9-HODE and 13-HODE can activate PPARγ.[1][2][3] This activation is a key mechanism through which they influence processes like macrophage differentiation and lipid uptake.[1][4] For instance, 13(S)-HODE, but not 13(R)-HODE, is a ligand for PPARγ, and its apoptotic effect in colon cancer cells can be diminished by a PPARγ antagonist.[5] In human macrophages, both 9-HODE and 13-HODE increase the expression of Fatty Acid Binding Protein 4 (FABP4) in a PPARγ-dependent manner.[6] Interestingly, while both isomers can bind to the PPARγ ligand-binding pocket, some studies suggest that 9-HODEs may have lower agonist activity compared to other regioisomers and can even decrease PPARγ-target gene expression under certain conditions.[7]

-

PPARα Activation: In HepG2 cells, both 9-HODE and 9-hydroxyoctadecatrienoic acid (9-HOTrE) have been shown to activate PPARα in a concentration-dependent manner.[2] At a concentration of 6 μM, 9-HODE increased PPARα-mediated luciferase activity by approximately 10-fold.[2]

-

PPARβ/δ Interaction: 13(S)-HODE has been shown to bind to and down-regulate PPAR-delta in colorectal cancer cells, leading to apoptosis.[8]

G-protein Coupled Receptor 132 (GPR132)

GPR132, also known as G2A, is a receptor for oxidized fatty acids, and it represents a key point of divergence in the signaling of 9-HODE and 13-HODE.

-

9-HODE as a Potent Agonist: 9-HODE is a potent and high-affinity ligand for GPR132.[4][9] This interaction is primarily responsible for the pro-inflammatory effects of 9-HODE, particularly in the context of atherosclerosis.[4][10] Activation of GPR132 by 9-HODE can lead to increased inflammation and apoptosis, contributing to the progression of atherosclerotic plaques.[4][10]

-

13-HODE as a Weak Ligand: In stark contrast, 13-HODE is a weak ligand for GPR132.[4][9] This differential affinity is a major reason for the opposing roles of the two isomers in inflammatory processes.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel known for its role in pain and heat sensation. Both 9-HODE and 13-HODE have been identified as endogenous activators of TRPV1.

-

Activation and Pain Sensation: Both 9-HODE and 13-HODE, along with their oxidized metabolites 9- and 13-oxoODE, can activate TRPV1.[1][11][12] This activation is implicated in mediating pain sensation, particularly inflammatory and heat-induced pain.[11][13][14] For example, application of 9-HODE (100 μM) to capsaicin-sensitive trigeminal neurons resulted in a significant increase in intracellular calcium levels in 96% of the neurons.[14] The EC50 for 13-HODE-induced inward currents in TRPV1-transfected CHO cells was approximately 800 nM.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activities of 9-HODE and 13-HODE.

Table 1: Receptor Activation and Cellular Responses

| Molecule | Receptor/Target | Cell Type | Assay | Concentration | Effect | Citation |

| 9-HODE | PPARα | HepG2 | Luciferase Transactivation | 2 μM | >4-fold increase in activity | [2] |

| 9-HODE | PPARα | HepG2 | Luciferase Transactivation | 6 μM | ~10-fold increase in activity | [2] |

| 9-HODE | PPARγ | - | - | 6 μM | 2.5-fold activation | [2] |

| 13-HODE | TRPV1 | CHO cells | Electrophysiology | ~800 nM (EC50) | Inward currents | [12] |

| 9-HODE | TRPV1 | Rat Trigeminal Neurons | Calcium Imaging | 100 μM | Increased intracellular Ca²⁺ in 96% of capsaicin-sensitive neurons | [14] |

| 9-HODE | GPR132 | HEK-293 cells | Calcium Imaging | 1 μM | Increased calcium concentration | [15] |

| 13-HODE | GPR132 | COS-1 cells | Calcium Flux | 10 μM | Lower calcium flux compared to 9-HODE | [15] |

Table 2: Effects on Gene and Protein Expression

| Molecule | Target Gene/Protein | Cell Type | Effect | Citation |

| 9-HODE | CD36, FASN, PPARγ, FoxA2 | HepG2 | Increased expression | [2][16] |

| 9-HODE | FABP4 | THP-1 monocytes/macrophages | Increased expression | [6] |

| 13-HODE | FABP4 | THP-1 monocytes/macrophages | Increased expression | [6] |

| 13-HODE | PPARδ | Colorectal cancer cells | Down-regulated expression | [8] |

Roles in Health and Disease

The distinct signaling pathways activated by 9-HODE and 13-HODE translate into differing roles in various pathological conditions.

Atherosclerosis

The balance between 9-HODE and 13-HODE appears to be critical in the progression of atherosclerosis.

-

13-HODE: A Protective Role in Early Atherosclerosis: In the initial stages of atherosclerosis, 13-HODE is predominantly generated by 15-lipoxygenase-1 in macrophages.[4] Through PPARγ activation, it promotes the clearance of lipids and apoptotic cells from the arterial wall, thus exerting a protective effect.[4][10]

-

9-HODE: A Pro-inflammatory Role in Advanced Atherosclerosis: In more advanced lesions, non-enzymatic oxidation leads to the generation of both 9-HODE and 13-HODE.[4] At this stage, the pro-inflammatory effects of 9-HODE, mediated by GPR132, become dominant, leading to increased inflammation, apoptosis, and the formation of a fragile, acellular plaque.[4][10]

Cancer

The roles of 9-HODE and 13-HODE in cancer are complex and appear to be context-dependent.

-

13(S)-HODE: Pro-apoptotic Effects: 13(S)-HODE has been shown to induce apoptosis in colorectal cancer cells, an effect mediated through the down-regulation of PPAR-delta.[8] It has also been found that 13(S)-HODE can suppress cancer cell growth by directly binding to and inhibiting mTOR kinase activity.[17] Furthermore, levels of 13-S-HODE are lower in human colon cancer tissues compared to adjacent normal tissue.[18]

-

Contrasting Effects of Enantiomers: In non-differentiated Caco-2 colon cancer cells, 13(S)-HODE decreases cell growth and induces apoptosis via a PPARγ-dependent mechanism.[5] In contrast, 13(R)-HODE promotes cell growth and DNA synthesis.[5] Similar opposing effects on cell growth and apoptosis have been observed for the enantiomers of 9-HODE.[5]

Inflammation and Pain

As previously discussed, both 9-HODE and 13-HODE are involved in inflammatory processes and pain perception, primarily through their activation of TRPV1. Their generation is increased in response to noxious heat, and they contribute to inflammatory hyperalgesia.[12][13]

Experimental Protocols

A detailed understanding of the biological activities of 9-HODE and 13-HODE has been made possible through a variety of experimental techniques.

Luciferase Transactivation Assay for PPAR Activity

This assay is commonly used to quantify the ability of a compound to activate a specific PPAR isoform.

Workflow:

Methodology:

-

Cell Culture: Cells, such as HepG2, are cultured in appropriate media and conditions.

-

Transfection: Cells are transiently co-transfected with two plasmids: one containing the cDNA for the PPAR isoform of interest (e.g., PPARα or PPARγ) and a second reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPAR response element (PPRE).

-

Treatment: After transfection, cells are treated with various concentrations of 9-HODE, 13-HODE, or a vehicle control.

-

Incubation: Cells are incubated for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: Luciferase activity is typically normalized to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number. The results are expressed as fold activation over the vehicle control.

Calcium Imaging for Receptor Activation (GPR132 and TRPV1)

This technique is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.

Workflow:

Methodology:

-

Cell Preparation: Cells endogenously expressing the receptor (e.g., dorsal root ganglion (DRG) neurons for TRPV1) or cells transiently transfected to express the receptor (e.g., HEK-293 cells for GPR132) are plated on coverslips.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM, which can enter the cell and is cleaved by intracellular esterases to its active, calcium-binding form.

-

Imaging and Stimulation: The coverslip is mounted on a microscope equipped for fluorescence imaging. A baseline fluorescence is recorded before the application of 9-HODE or 13-HODE. The change in fluorescence upon stimulation is then recorded over time.

-

Data Analysis: For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration. The magnitude and kinetics of the calcium response are then analyzed.

Conclusion

The biological activities of 9-HODE and 13-HODE are multifaceted and often opposing, highlighting the remarkable specificity of lipid signaling. While both isomers can activate PPARs and TRPV1, their differential affinity for GPR132 is a critical determinant of their pro-inflammatory versus potentially protective roles, particularly in the context of atherosclerosis. A thorough understanding of the distinct signaling pathways and biological functions of these HODE isomers is paramount for the development of novel therapeutic strategies targeting a range of diseases, from cardiovascular disorders to cancer and chronic pain. This guide provides a foundational resource for researchers and drug development professionals to navigate the complex and evolving landscape of HODE biology.

References

- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-delta to induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. JCI - Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents [jci.org]

- 13. The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Understanding Lipid Peroxidation Products

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of lipid peroxidation, a critical process in cellular physiology and pathology. It details the formation of key lipid peroxidation products, their biological roles, and the methodologies for their detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

The Core of Lipid Peroxidation: A Three-Act Play

Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS).[1] This process unfolds in a self-propagating chain reaction consisting of three distinct phases: initiation, propagation, and termination.[1][2][3][4]

-

Initiation: The process begins when a pro-oxidant, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA, forming a carbon-centered lipid radical (L•).[3][4]

-

Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thereby continuing the chain reaction.[2][3][4]

-

Termination: The chain reaction ceases when two radical species react with each other to form a non-radical product, or when they are quenched by an antioxidant, such as vitamin E.[2][3]

The primary products of this cascade are lipid hydroperoxides (LOOH), which are relatively unstable and can decompose into a variety of secondary products, including highly reactive aldehydes.[1][2][3]

Key Players: The Products of Lipid Peroxidation

Among the myriad of molecules generated during lipid peroxidation, three have garnered significant attention due to their stability and potent biological activities: Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE), and Isoprostanes.

Malondialdehyde (MDA)

MDA is a highly reactive three-carbon dialdehyde and one of the most well-known end-products of PUFA peroxidation.[5][6] It is widely used as a biomarker of oxidative stress.[5][7] MDA is mutagenic, reacting with deoxyguanosine and deoxyadenosine in DNA to form adducts, primarily M1G, which can lead to mutations.[5][8]

4-Hydroxynonenal (4-HNE)

4-HNE is an α,β-unsaturated hydroxyalkenal produced from the peroxidation of omega-6 PUFAs like arachidonic and linoleic acids.[9][10] Considered the most toxic of the aldehydic products, 4-HNE is a potent signaling molecule that can modulate various cellular processes, including gene expression, apoptosis, and cell cycle regulation.[3][9][10] Its high reactivity allows it to form adducts with proteins, DNA, and other lipids, thereby altering their function.[4]

Isoprostanes

Isoprostanes are a family of prostaglandin-like compounds formed non-enzymatically via the free radical-catalyzed peroxidation of PUFAs, primarily arachidonic acid.[11][12] They are considered a reliable and sensitive marker of in vivo oxidative stress.[11][13] Certain isoprostanes, such as 15-F2t-IsoP (also known as 8-iso-PGF2α), are biologically active and can exert potent effects, including vasoconstriction, by acting on thromboxane A2 receptors.[2][11][12]

Quantitative Data Summary

The following tables summarize the typical concentrations of key lipid peroxidation products in various human biological matrices under normal and pathological conditions. These values can vary depending on the analytical method used, and the specific disease state.

Table 1: Malondialdehyde (MDA) Concentrations

| Biological Matrix | Condition | Concentration Range | Detection Method |

| Plasma | Healthy Adults | 0.36 - 1.24 µmol/L[14] | HPLC |

| Plasma | Healthy Adults | ~2 µM (non-frail) | HPLC |

| Plasma | Healthy Adults (20-90 years) | 4.6 ± 1.1 µM | Spectrofluorometric TBARS |

| Plasma | Diabetic Patients | 3 µM | TBARS |

| Serum | Healthy Adults | 10 - 22 µM | TBARS |

| Corpus Cavernosum | Non-diabetic | 55 ± 6 nmol/g tissue | TBARS |

| Corpus Cavernosum | Diabetic | 77 ± 2 nmol/g tissue | TBARS |

Table 2: 4-Hydroxynonenal (4-HNE) Concentrations

| Biological Matrix | Condition | Concentration Range | Detection Method |

| Blood | Healthy | 0.05 - 0.15 µmol/L[15] | Not Specified |

| Membranes | Pathological | 0.1 - 5 mmol/L[15] | Not Specified |

| Tissues (animal) | Normal | 0.5 - 100 µM[16] | Not Specified |

| Ventricular Fluid (Alzheimer's) | Pathological | up to 120 µM[16] | Not Specified |

Table 3: F2-Isoprostane (8-iso-PGF2α) Concentrations

| Biological Matrix | Condition | Concentration Range | Detection Method |

| Plasma | Healthy | 45.1 ± 18.4 pg/mL[17] | Not Specified |

| Urine | Healthy | 1200 ± 600 pg/mL (1.3 ± 0.8 ng/mg creatinine)[17] | Not Specified |

| Urine | Healthy (BMI < 25) | 0.18 - 0.40 µg/g creatinine | Chemical Analysis |

Signaling Pathways and Logical Relationships

Lipid peroxidation products are not merely markers of damage; they are active participants in cellular signaling.

Lipid Peroxidation and Product Formation

Caption: The initiation and propagation phases of lipid peroxidation leading to the formation of key secondary products.

4-HNE Signaling Pathways

4-HNE's electrophilic nature allows it to interact with and modulate several key signaling pathways, often in a concentration-dependent manner.

Caption: 4-HNE modulates key signaling pathways including NF-κB, Nrf2, and MAPK, with effects often dependent on its concentration.

Isoprostane Signaling via TP Receptor

Isoprostanes can exert their biological effects by binding to and activating thromboxane A2 receptors (TP receptors), which are G-protein coupled receptors.

Caption: Isoprostanes activate the Gq-coupled thromboxane A2 receptor, leading to downstream signaling and physiological responses.

Experimental Protocols

Accurate quantification of lipid peroxidation products is crucial for assessing oxidative stress. Below are detailed methodologies for the analysis of MDA, 4-HNE, and isoprostanes.

Malondialdehyde (MDA) Quantification: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol is a widely used method for measuring MDA. It is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically.

Caption: A generalized workflow for the TBARS assay to quantify MDA.

Materials:

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA) or similar acid reagent

-

Butylated hydroxytoluene (BHT) to prevent further oxidation

-

MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Plasma/Serum: Collect blood with an anticoagulant (e.g., EDTA). Centrifuge to separate plasma or allow to clot for serum. Samples can be stored at -80°C.[18][19]

-

Tissue Homogenates: Perfuse tissue with ice-cold PBS to remove blood. Homogenize in PBS containing a protease inhibitor and BHT. Centrifuge to pellet debris and collect the supernatant.[20]

-

-

Assay:

-

To 100 µL of sample or standard in a microcentrifuge tube, add 100 µL of SDS lysis solution (if using a kit) or an appropriate volume of acid reagent (e.g., 10% TCA).[18]

-

Add an equal volume of TBA reagent.

-

Vortex the mixture thoroughly.

-

Incubate the tubes at 90-100°C for 60 minutes.[18]

-

Cool the tubes on ice to stop the reaction.

-

Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.[21]

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Measure the absorbance at 532 nm.

-

-

Quantification:

-

Prepare a standard curve using serial dilutions of the MDA standard.

-

Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

-

4-Hydroxynonenal (4-HNE) Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the quantification of 4-HNE in biological samples.

References

- 1. Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterodimerization of the α and β isoforms of the human Thromboxane receptor enhances isoprostane signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intestinal effects of isoprostanes: evidence for the involvement of prostanoid EP and TP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nwlifescience.com [nwlifescience.com]

- 7. file.elabscience.com [file.elabscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction [mdpi.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Pathophysiology of isoprostanes in the cardiovascular system: implications of isoprostane-mediated thromboxane A2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pathophysiology of isoprostanes in the cardiovascular system: implications of isoprostane-mediated thromboxane A2 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Malondialdehyde: Facts and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plasma malondialdehyde as biomarker for oxidative stress: reference interval and effects of life-style factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxidative Stress Product, 4-Hydroxy-2-Nonenal, Induces the Release of Tissue Factor-Positive Microvesicles From Perivascular Cells Into Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Classifying oxidative stress by F2-isoprostane levels across human diseases: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. cosmobiousa.com [cosmobiousa.com]

- 20. resources.amsbio.com [resources.amsbio.com]

- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide to 9-HODE Signaling in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in human plasma.[1][2] As a key member of the oxidized linoleic acid metabolites (OXLAMs), 9-HODE has emerged as a critical signaling molecule involved in a myriad of physiological and pathological processes.[3][4] Its roles in inflammation, oxidative stress, macrophage function, and cellular proliferation have positioned it as a molecule of significant interest in fields ranging from immunology and oncology to cardiovascular disease and dermatology.[1][5][6] This technical guide provides a comprehensive overview of 9-HODE signaling in cellular models, detailing its synthesis, signaling pathways, cellular functions, and the experimental methodologies employed for its investigation.

Synthesis of 9-HODE

9-HODE is synthesized from linoleic acid through both enzymatic and non-enzymatic pathways. The specific pathway often dictates the stereoisomeric form of 9-HODE produced (9(S)-HODE or 9(R)-HODE), which can influence its biological activity.[3][7]

Enzymatic Synthesis:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for prostaglandin synthesis, can metabolize linoleic acid to 9(R)-HODE and to a lesser extent, 9(S)-HODE.[3][8]

-

Lipoxygenases (LOXs): LOXs are significant contributors to the enzymatic production of HODEs.[6][9]

-

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes metabolize linoleic acid to a racemic mixture of 9(S)-HODE and 9(R)-HODE, with a predominance of the R stereoisomer.[3][10]

Non-Enzymatic Synthesis:

-

Free Radical and Singlet Oxygen Oxidation: Under conditions of oxidative stress, linoleic acid can be non-enzymatically oxidized to produce racemic mixtures of 9-HODE.[3][11] This pathway is particularly relevant in pathological states characterized by high levels of oxidative stress, such as atherosclerosis.[1]

Core Signaling Pathways

9-HODE exerts its cellular effects by interacting with several key receptors and nuclear transcription factors. The primary signaling pathways identified to date involve the G-protein coupled receptor GPR132 (also known as G2A), peroxisome proliferator-activated receptors (PPARs), and the transient receptor potential vanilloid 1 (TRPV1) channel.

GPR132 (G2A) Signaling

9-HODE is a potent agonist of GPR132, a G-protein coupled receptor highly expressed in macrophages and lymphoid tissues.[12][13][14] Activation of GPR132 by 9-HODE can initiate a cascade of intracellular events, including:

-

Intracellular Calcium Mobilization: Binding of 9-HODE to GPR132 leads to a concentration-dependent increase in intracellular calcium.[12][13]

-

MAP Kinase Activation: The 9-HODE/GPR132 axis can activate the JNK MAP kinase pathway.[13]

-

Inhibition of cAMP Accumulation: GPR132 activation by 9-HODE can lead to the inhibition of cyclic AMP accumulation.[13][14]

The pro-inflammatory effects of 9-HODE, particularly in the context of atherosclerosis and skin inflammation, are largely attributed to its interaction with GPR132.[1][5][15] For instance, in human keratinocytes, 9-HODE stimulates the production of pro-inflammatory cytokines such as IL-6 and IL-8 via GPR132.[5][15]

Figure 1: 9-HODE signaling through the GPR132 (G2A) receptor.

PPAR Signaling

9-HODE isomers are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ and PPARα.[3][10] PPARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in lipid metabolism, inflammation, and cellular differentiation.[1]

-

PPARγ Activation: 9-HODE can directly bind to and activate PPARγ, leading to the transcription of PPARγ-inducible genes.[3][16] This interaction is crucial for the role of 9-HODE in macrophage differentiation and lipid uptake.[1][10] For instance, 9-HODE induces the expression of Fatty Acid Binding Protein 4 (FABP4) in macrophages through a PPARγ-dependent mechanism.[10][17]

-

PPARα Activation: In liver cells, 9-HODE has been shown to activate PPARα, influencing the expression of genes involved in fatty acid uptake and metabolism.[10][18]

It is important to note that while both 9-HODE and 13-HODE can activate PPARγ, they may have distinct downstream effects.[1][17] Furthermore, some actions of 9-HODE, such as the induction of apoptosis in certain cell types, may be independent of PPARγ.[1]

Figure 2: 9-HODE signaling through PPAR nuclear receptors.

TRPV1 Channel Activation

9-HODE and other oxidized linoleic acid metabolites can act as endogenous agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation and inflammation.[19][20][21]

-

Direct Activation: 9-HODE can directly activate TRPV1, leading to an influx of calcium and subsequent cellular responses.[15][19] However, its potency and efficacy as a TRPV1 agonist are considered lower than that of other endogenous ligands like anandamide.[19][20]

-

Stereoselectivity: The activation of TRPV1 by 9-HODE is stereoselective, with 9(S)-HODE being more active than 9(R)-HODE.[19][20]

-

Role in Pain and Inflammation: The activation of TRPV1 by 9-HODE is implicated in inflammatory pain and hyperalgesia.[15][19]

Cellular Functions and Quantitative Data

The activation of these signaling pathways by 9-HODE translates into a diverse range of cellular functions. The following tables summarize key quantitative data from various cellular models.

Table 1: 9-HODE Receptor Activation and Downstream Effects

| Parameter | Cell Type | 9-HODE Concentration | Effect | Reference |

| GPR132 Activation | HEK-293 cells | 1 µM | Increased intracellular calcium | [12] |

| PPARα Activation | HepG2 cells | 2 µM | >4-fold increase in luciferase activity | [10] |

| PPARα Activation | HepG2 cells | 6 µM | ~10-fold increase in luciferase activity | [10] |

| PPARγ Activation | HepG2 cells | 6 µM | 2.5-fold activation | [10] |

| TRPV1 Activation (Ca²⁺ influx) | Rat DRG neurons | >25 µM | Weak agonist activity | [19] |

| Monocyte Chemotaxis | Primary human monocytes | 10 µM | Induction of chemotaxis | [22] |

Table 2: 9-HODE Effects on Gene and Protein Expression

| Target Gene/Protein | Cell Type | 9-HODE Concentration | Fold Change/Effect | Reference |

| FABP4 Expression | THP-1 monocytes/macrophages | Not specified | Increased expression | [17][23] |

| GPR132 Expression | THP-1 monocytes/macrophages | Not specified | Increased expression | [17][23] |

| CD36, FASN, PPARγ, FoxA2 | HepG2 cells | 1 µM or 5 µM | Increased mRNA expression | [10] |

| IL-6, IL-8, GM-CSF | Human keratinocytes | Not specified | Stimulated production | [5] |

| MMP-1, MMP-3 | Human fibroblasts | Not specified | Stimulated production | [5] |

| Collagen I (COL1) | Human fibroblasts | Not specified | Reduced production | [5] |

Table 3: 9-HODE Effects on Cellular Processes

| Cellular Process | Cell Line | 9-HODE Isomer | Effect | Reference |

| Cell Proliferation | U937 cells | 9-HODE | Inhibition | [1] |

| Apoptosis | U937 cells | 9-HODE | Enhanced apoptosis | [1] |

| Cell Cycle | U937 cells | 9-HODE | Increased proportion of cells in G0/G1 phase | [1] |

| Cell Growth/Apoptosis | Caco-2 cells | 9-HODE enantiomers | Differential effects on cell growth/apoptosis | [7][9] |

| Triglyceride Accumulation | HepG2 cells | 1 µM and 5 µM | Increased triglyceride levels | [10] |

Experimental Protocols

Investigating 9-HODE signaling requires a combination of biochemical, molecular, and cell-based assays. Below are detailed methodologies for key experiments.

PPAR Luciferase Transactivation Assay

This assay is used to determine if 9-HODE can activate PPARs and induce the transcription of a reporter gene.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2, HEK293) in appropriate media.

-

Co-transfect cells with a PPAR expression vector (e.g., pCMX-hPPARγ) and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pPPRE-luc). A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.

-

-

Treatment:

-

After transfection, treat the cells with varying concentrations of 9-HODE (e.g., 0.1 µM to 10 µM) or a known PPAR agonist (positive control, e.g., rosiglitazone) for 24-48 hours.

-

-